molecular formula C13H9N5O2 B14174225 2,2'-(4-Nitro-1H-pyrazole-3,5-diyl)dipyridine CAS No. 922506-49-8

2,2'-(4-Nitro-1H-pyrazole-3,5-diyl)dipyridine

Cat. No.: B14174225
CAS No.: 922506-49-8
M. Wt: 267.24 g/mol
InChI Key: CUZJLCHKCHQJGU-UHFFFAOYSA-N
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Description

3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridyl groups at positions 3 and 5, and a nitro group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with 2-pyridyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the nitro group can undergo redox reactions, contributing to the compound’s bioactivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(2-pyridyl)-4-nitro-1H-pyrazole stands out due to the presence of the nitro group, which imparts unique redox properties and enhances its potential as a bioactive molecule. Its ability to form stable coordination complexes with various metal ions further distinguishes it from similar compounds .

Properties

CAS No.

922506-49-8

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

2-(4-nitro-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C13H9N5O2/c19-18(20)13-11(9-5-1-3-7-14-9)16-17-12(13)10-6-2-4-8-15-10/h1-8H,(H,16,17)

InChI Key

CUZJLCHKCHQJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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